molecular formula C16H18BrNO2S B12192165 [(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-phenylethyl)amine

[(2-Bromo-4,5-dimethylphenyl)sulfonyl](2-phenylethyl)amine

Cat. No.: B12192165
M. Wt: 368.3 g/mol
InChI Key: MFHVPVJQQAOHCE-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a brominated aromatic ring and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethylphenyl)sulfonylamine typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Sulfonylation: The brominated product is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.

    Amine Coupling: Finally, the sulfonyl derivative is coupled with 2-phenylethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl groups on the aromatic ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products such as carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction: Sulfide derivatives from the reduction of the sulfonyl group.

Scientific Research Applications

(2-Bromo-4,5-dimethylphenyl)sulfonylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.

    Organic Synthesis:

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethylphenyl)sulfonylamine depends on its application:

    Enzyme Inhibition: In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.

    Receptor Binding: The phenylethylamine moiety can interact with various receptors in the body, potentially modulating their activity through agonistic or antagonistic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4,5-dimethylphenyl)sulfonylamine: Similar structure but with a chlorine atom instead of bromine.

    [(2-Bromo-4,5-dimethylphenyl)sulfonyl]methylamine: Similar structure but with a methylamine group instead of phenylethylamine.

Uniqueness

(2-Bromo-4,5-dimethylphenyl)sulfonylamine is unique due to the combination of its brominated aromatic ring, sulfonamide group, and phenylethylamine moiety. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

2-bromo-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-12-10-15(17)16(11-13(12)2)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

MFHVPVJQQAOHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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